3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione
Description
3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione (hereafter referred to as Compound 4) is a spirohydantoin derivative characterized by a naphthalene moiety fused to a hydantoin ring. This compound has garnered attention for its potent antiproliferative activity against cancer cell lines (e.g., SW480, SW620, PC3) and high tumor-targeting selectivity, with minimal toxicity to non-cancerous cells and erythrocytes . Its unique spirocyclic architecture and substituent configuration make it a promising scaffold for drug development.
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-10-12(14-11(16)13-10)7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYWLMZRNIFQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)C(=O)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168251 | |
| Record name | 3′,4′-Dihydrospiro[imidazolidine-4,1′(2′H)-naphthalene]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676793 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
57998-96-6, 6331-65-3 | |
| Record name | 3′,4′-Dihydrospiro[imidazolidine-4,1′(2′H)-naphthalene]-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57998-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(imidazolidine-4,1'(2'H)-naphthalene)-2,5-dione, 3',4'-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057998966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57998-96-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC37014 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3′,4′-Dihydrospiro[imidazolidine-4,1′(2′H)-naphthalene]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Bucherer-Bergs Reaction (Sarges et al. Method)
The original synthesis of tetralinspirohydantoins, as reported by Sarges et al., involves the reaction of 3,4-dihydronaphthalen-1(2H)-one (tetralone) with ammonium carbonate and potassium cyanide in aqueous ammonia and ethanol. This method requires prolonged heating (24 hours) at elevated temperatures (~125°C) in an autoclave. The reaction proceeds via the Bucherer-Bergs mechanism, where the ketone undergoes cyanohydrin formation followed by cyclization with urea analogs. However, this approach suffers from moderate yields (50–60%) and extended reaction times, limiting its practicality for large-scale production.
Optimized Synthesis (Marinov et al. Method)
Marinov et al. introduced a modified protocol that significantly enhances efficiency. The revised method employs the following conditions:
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Reactants :
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3,4-Dihydronaphthalen-1(2H)-one (1, 100 mmol)
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Sodium cyanide (150 mmol)
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Ammonium carbonate (300 mmol)
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Ethanol (96%, 50 mL)
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Aqueous ammonia (25%, 50 mL)
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Conditions :
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Autoclave heating at 125°C for 3.5 hours.
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Key Improvements:
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Reduced Reaction Time : The reaction time was shortened from 24 hours to 3.5 hours, attributed to optimized ammonia concentration and ethanol-water solvent ratios.
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Enhanced Yield : The product, 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione (2), was isolated in 65% yield after recrystallization from ethanol.
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Simplified Workup : The use of sodium cyanide instead of potassium cyanide improved solubility, facilitating smoother reaction progression.
Reaction Mechanism and Optimization
The synthesis proceeds through a multistep mechanism (Scheme 1):
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Cyanohydrin Formation : Tetralone (1) reacts with cyanide ions to form a cyanohydrin intermediate.
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Cyclization : The intermediate undergoes nucleophilic attack by ammonium carbonate, leading to imidazolidine ring closure.
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Dehydration : Elimination of water yields the spirohydantoin product (2).
Optimization Insights :
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Ammonia Concentration : Higher ammonia concentrations (25% aqueous) accelerate imine formation, critical for cyclization.
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Solvent System : Ethanol-water mixtures (1:1 v/v) balance reactant solubility and reaction kinetics.
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Temperature Control : Maintaining 125°C ensures complete conversion without side-product formation.
Analytical Characterization
The structural integrity of this compound was confirmed using advanced spectroscopic techniques:
Spectroscopic Data
Elemental Analysis
Table 1: Comparative ¹³C NMR Data (Calculated vs. Experimental)
| Carbon Type | Calculated (ppm) | Experimental (ppm) |
|---|---|---|
| Spiro Carbon | 63.5 | 63.2 |
| C=O (Hydantoin) | 178.3 | 178.1 |
| C=O (Tetralin) | 156.8 | 156.6 |
| Aromatic CH | 127.2–129.5 | 127.0–129.8 |
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives with altered functional groups .
Scientific Research Applications
3’,4’-Dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogues and Antiproliferative Activity
Compound 4 outperforms other hydantoin derivatives in antiproliferative assays. Key comparisons include:
Selectivity and Toxicity Profiles
Receptor Affinity and Therapeutic Diversification
- 5-HT1A Receptor Agonists :
- Serotonin Receptor Antagonists :
- Arylpiperazine derivatives of spirohydantoin (e.g., Compounds 9 and 11) show high affinity for 5-HT2A receptors, suggesting substituent-dependent receptor specificity .
Biological Activity
3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione (CAS No. 57998-96-6) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological properties, including anticancer activity, potential mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 216.24 g/mol. The compound features a unique spiro structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 g/mol |
| LogP | 2.96 |
| Polar Surface Area (Ų) | 49 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxicity against LNCaP prostate cancer cells with an IC50 ranging from 1.2 to 3.5 µM, indicating its potential as an anticancer agent .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein–Protein Interactions (PPIs) : Similar compounds have been shown to inhibit MDM2-p53 interactions, which are critical in tumor suppression . However, further studies are needed to confirm if this mechanism applies directly to this compound.
- Induction of Apoptosis : Preliminary data suggest that the compound may induce apoptosis in cancer cells, although specific pathways remain to be elucidated.
In Vivo Studies
In vivo studies using mouse models have provided additional insights into the efficacy of this compound:
- Xenograft Models : In HCT116 xenograft models, treatment with the compound resulted in a tumor growth inhibition ratio (T/C ratio) close to 60% after treatment cessation . This suggests that the compound may have prolonged effects on tumor growth suppression.
Comparative Analysis with Related Compounds
A comparative analysis with other spiro compounds reveals that while many exhibit similar biological activities, variations in structure can lead to differences in potency and selectivity. For example:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3',4'-Dihydro-2'H-spiro[imidazolidine] | 1.2 - 3.5 | Potential MDM2 inhibition |
| Dispiro-indolinones | 0.001 - 0.05 | MDM2-p53 PPI inhibition |
| Other imidazolidine derivatives | Varies | Various mechanisms including apoptosis |
Q & A
Q. Table 1: Representative Synthetic Methods
Basic: How is the structural characterization of this compound performed?
Answer:
Characterization relies on:
- Spectroscopy : H/C NMR confirms spirocyclic connectivity and substituent positions. IR identifies carbonyl (C=O) and amine (N-H) stretches .
- Elemental analysis : Validates molecular formula (CHNO) and purity .
- X-ray diffraction : Resolves stereochemistry, particularly for chiral derivatives (e.g., R-configuration in brominated analogs) .
Advanced: How do structural modifications impact antiproliferative activity?
Answer:
Structure-activity relationships (SAR) reveal:
- Hydroxamic acid derivatives (e.g., compound 10 ) show enhanced cytotoxicity against MCF-7 breast cancer cells (IC = 8.2 µM) compared to HepG2, with linker length correlating with potency .
- Spirohydantoin core is critical for tumor selectivity. Derivatives like 4 (with a 4-acetylphenylpiperazinylalkyl moiety) exhibit low hemolytic toxicity, making them viable for in vivo studies .
- Halogenation (e.g., bromine at C5') improves antiplasmodial activity by enhancing target binding .
Q. Table 2: Bioactivity of Key Derivatives
| Derivative | Target Activity | IC/EC | Reference |
|---|---|---|---|
| Hydroxamic acid 10 | MCF-7 (breast cancer) | 8.2 µM | |
| Spirohydantoin 4 | PC3 (prostate cancer) | 12.5 µM | |
| 5'-Bromo analog | Plasmodium falciparum | 0.8 µM |
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
Discrepancies arise from:
- Cell line variability : MCF-7 (hormone-responsive) vs. HepG2 (liver carcinoma) may differ in metabolic pathways targeted by the compound .
- Experimental design : Differences in assay conditions (e.g., incubation time, serum concentration) alter drug uptake .
- Stereochemical purity : Racemic mixtures vs. enantiopure forms (e.g., R-configuration) can lead to divergent results .
Q. Methodological recommendations :
- Use orthogonal assays (e.g., apoptosis markers, caspase activation) to validate mechanisms .
- Standardize cell culture conditions and confirm enantiomeric purity via chiral HPLC .
Advanced: What strategies optimize synthetic yields of spirocyclic derivatives?
Answer:
Yield optimization involves:
- Catalyst screening : Proline or acetic acid improves Mannich reaction efficiency (yield: 72% → 85%) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics .
- Temperature control : Reactions at 60–80°C minimize side products during hydroxamic acid derivatization .
Basic: What are the primary biological targets of this compound?
Answer:
Proposed targets include:
- Enzymes in apoptosis pathways : Caspase-3/7 activation observed in PC3 cells treated with derivative 4 .
- Malarial metabolic enzymes : Brominated analogs inhibit Plasmodium dihydroorotate dehydrogenase .
- Antimicrobial targets : Thioamide derivatives disrupt bacterial membrane integrity .
Advanced: How can mechanistic studies be designed to elucidate its mode of action?
Answer:
- Biophysical assays : Surface plasmon resonance (SPR) or ITC to measure binding affinity to purified enzymes .
- Transcriptomics : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., oxidative stress) .
- Molecular docking : Predict interactions with targets like HDACs (for hydroxamic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
